Dach-mgua-pt

Description

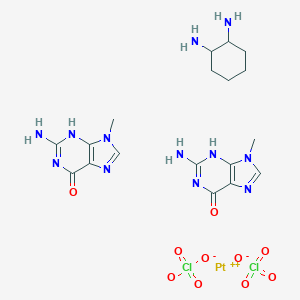

Dach-mgua-pt (CAS No. 118574-84-8) is a platinum(2+) complex with the chemical formula bis(2-amino-1,9-dihydro-9-methyl-6H-purin-6-one-N⁷)(1,2-cyclohexanediamine-N,N')-, (SP-4-2-(trans))-, diperchlorate. Its structure features two primary ligands:

- Cyclohexyldiamine: A bidentate ligand contributing steric bulk and influencing the compound’s octahedral geometry.

- 9-Methylguanine: A modified purine base that likely enhances DNA-binding affinity compared to unmodified guanine .

The InChIKey (YTGHJMXSBNXVOC-UHFFFAOYSA-L) confirms its stereochemical configuration, critical for biological activity.

Propriétés

Numéro CAS |

118574-84-8 |

|---|---|

Formule moléculaire |

C18H28Cl2N12O10Pt |

Poids moléculaire |

838.5 g/mol |

Nom IUPAC |

2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);diperchlorate |

InChI |

InChI=1S/2C6H7N5O.C6H14N2.2ClHO4.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;2*2-1(3,4)5;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;2*(H,2,3,4,5);/q;;;;;+2/p-2 |

Clé InChI |

YTGHJMXSBNXVOC-UHFFFAOYSA-L |

SMILES |

CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |

SMILES isomérique |

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |

SMILES canonique |

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |

Synonymes |

cyclohexyldiamine-9-methylguanine platinum IV |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyldiamine-9-methylguanine platinum IV typically involves the reaction of cyclohexyldiamine with 9-methylguanine in the presence of a platinum precursor. The reaction conditions often include a controlled temperature and pH to ensure the proper coordination of the ligands to the platinum center. The process may also involve purification steps such as recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of cyclohexyldiamine-9-methylguanine platinum IV may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often incorporate advanced techniques for scaling up the production, such as continuous flow reactors and automated purification systems. These methods ensure consistent quality and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexyldiamine-9-methylguanine platinum IV undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce new platinum complexes with different ligands .

Applications De Recherche Scientifique

Cyclohexyldiamine-9-methylguanine platinum IV has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, making it a valuable tool in biochemical research.

Medicine: Due to its potential anticancer properties, cyclohexyldiamine-9-methylguanine platinum IV is investigated for its use in chemotherapy. It is believed to interfere with DNA replication in cancer cells, leading to cell death.

Mécanisme D'action

The mechanism of action of cyclohexyldiamine-9-methylguanine platinum IV involves its interaction with biological targets, primarily DNA. The platinum center forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to form stable complexes with DNA is a key factor in its anticancer activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The table below compares Dach-mgua-pt with two structurally related platinum complexes:

| Compound | CAS No. | Ligand Composition | Key Structural Features |

|---|---|---|---|

| Dach-mgua-pt | 118574-84-8 | Cyclohexyldiamine + 9-methylguanine | Trans-configuration; methyl group on guanine enhances hydrophobicity |

| Cyclohexyldiamine-guanosine Pt(IV) | 118711-94-7 | Cyclohexyldiamine + guanosine | Guanosine ligand introduces ribose moiety, increasing solubility |

| Cisplatin | 15663-27-1 | Two ammonia ligands + two chloride ligands | Square planar geometry; chloride ligands influence reactivity |

Key Observations:

Ligand Impact on Solubility: Dach-mgua-pt’s 9-methylguanine ligand reduces solubility compared to the ribose-containing guanosine in Cyclohexyldiamine-guanosine Pt(IV) . Cisplatin’s chloride ligands confer moderate solubility, but hydrolysis in low-chloride environments activates its DNA-binding capacity.

DNA Interaction Mechanisms: Dach-mgua-pt and Cyclohexyldiamine-guanosine Pt(IV) likely form bulkier DNA adducts than cisplatin, which may alter replication interference patterns .

Analytical Challenges in Comparative Studies

Comparative analyses of platinum complexes face methodological limitations, as noted in chemical analysis guidelines:

- Sample Representativeness : Batch-to-batch variability in ligand ratios (e.g., cyclohexyldiamine vs. guanine derivatives) can skew results .

- Extraction Artifacts : Incomplete extraction of Dach-mgua-pt from matrices (e.g., polymer carriers) may underreport its concentration, complicating efficacy comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.